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Core Science & Biosynthesis

Foundational

A Technical Guide to the Investigation of (E)-2,3,3-Trimethyl-4-nonene and Other Rare Lipophilic Compounds in Plant Essential Oils

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As Senior Application Scientists, we are often tasked with identifying known compounds from complex matrices. However, the true...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we are often tasked with identifying known compounds from complex matrices. However, the true frontier of natural product chemistry lies in the detection and structural elucidation of novel or rare molecules that may hold significant biological potential. This guide addresses a compound of ambiguous origin, (E)-2,3,3-trimethyl-4-nonene, as a case study to present a robust, field-proven framework for investigating such molecules. The challenge with this particular compound is its conspicuous absence from the extensive literature on plant essential oils, demanding a more forensic and investigative approach rather than a simple literature review.

This document provides a comprehensive workflow, from hypothesis-driven sample selection to definitive analytical confirmation. It is designed not as a rigid template, but as a methodological guide to empower researchers to explore the uncharted territories of the plant metabolome with scientific rigor and integrity.

Part 1: (E)-2,3,3-Trimethyl-4-nonene - A Molecule of Unknown Pedigree

Chemical Identity

(E)-2,3,3-trimethyl-4-nonene is a hydrocarbon with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol .[1] Its structure is characterized by a nine-carbon chain with methyl groups at positions 2, 3, and 3, and a double bond in the trans (E) configuration between carbons 4 and 5.

  • IUPAC Name: (E)-2,3,3-trimethylnon-4-ene[1]

  • CAS Number: 63830-67-1[2][3]

  • PubChem CID: 5365833[1]

The Classification Dilemma: An Irregular Structure

Terpenoids, the primary constituents of essential oils, are typically classified by the number of C5 isoprene units they contain: monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). With a C12 skeleton, (E)-2,3,3-trimethyl-4-nonene does not fit neatly into this classification. This irregular structure suggests it may be:

  • An irregular terpenoid , formed through a non-canonical biosynthetic pathway.

  • A degradation product (apocarotenoid) derived from a larger precursor, such as a C15 sesquiterpene.

This ambiguity is central to the challenge of locating its natural source.

The Current Scarcity of Data

A thorough review of scientific literature and chemical databases reveals a significant lack of information on the natural occurrence of this compound in plant essential oils. Its only notable mention is as a volatile compound found in certain northern Italian sparkling wines, which could originate from grapes or as a byproduct of yeast metabolism during fermentation.[2] This absence from well-studied plant families necessitates a structured, hypothesis-based screening approach.

Part 2: A Hypothetical Biosynthetic Framework

To intelligently search for a compound, we must first hypothesize how and where it might be synthesized. The biosynthesis of irregular monoterpenes, which involves the "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules, provides a valuable precedent for non-canonical terpene formation.[4][5][6]

Proposed Biosynthetic Pathway

We propose that a C12 skeleton like that of (E)-2,3,3-trimethyl-4-nonene could arise from the enzymatic modification of a standard C15 sesquiterpene precursor, such as Farnesyl Pyrophosphate (FPP). This could involve a cyclization-rearrangement cascade followed by the specific cleavage of a three-carbon unit.

Below is a hypothetical pathway illustrating this concept.

G cluster_0 Mevalonate (MVA) Pathway cluster_1 Hypothetical C12 Formation MVA Acetyl-CoA FPP Farnesyl Pyrophosphate (FPP) (C15) MVA->FPP Multiple Steps Sesqui_Synthase Putative Sesquiterpene Synthase (Class I/II) FPP->Sesqui_Synthase Substrate Intermediate C15 Carbocation Intermediate Sesqui_Synthase->Intermediate Cyclization/ Rearrangement Cleavage_Enzyme Hypothetical C3 Cleavage Enzyme Intermediate->Cleavage_Enzyme Target_Compound (E)-2,3,3-trimethyl-4-nonene (C12) Cleavage_Enzyme->Target_Compound Product Release

Caption: Hypothetical biosynthesis of a C12 compound from a C15 precursor.

Implications for Sourcing

This hypothetical pathway suggests that the most promising plant families to screen for (E)-2,3,3-trimethyl-4-nonene are those known for their rich and diverse sesquiterpene chemistry. The Asteraceae family, which includes genera like Artemisia, Achillea, and Tanacetum, is a prime candidate due to its well-documented production of a vast array of sesquiterpenes and irregular monoterpenes.[7][8][9]

Part 3: A Validated Experimental Workflow for Detection and Identification

A self-validating system is crucial for ensuring the trustworthiness of any findings. The following workflow is designed to provide high-confidence identification and rule out potential artifacts.

G cluster_workflow Analytical Workflow P_Select 1. Plant Selection (e.g., Asteraceae) P_Extract 2. Extraction (Hydrodistillation & Solvent) P_Select->P_Extract GCMS_Screen 3. GC-MS Screening (Tentative ID) P_Extract->GCMS_Screen Data_Analysis 4. Data Analysis (MS Library + Retention Index) GCMS_Screen->Data_Analysis Data_Analysis->P_Select No Hit, New Sample Confirmation 5. Confirmation (Isolation & NMR) Data_Analysis->Confirmation Putative Hit Artifact_Check 6. Artifact Validation (Control Experiments) Confirmation->Artifact_Check

Caption: A comprehensive workflow for the identification of novel compounds.

Step-by-Step Protocol: Plant Material and Extraction

Causality: The choice of extraction method is critical. A standard method like hydrodistillation is excellent for volatile compounds but its use of heat could potentially create degradation products (artifacts). Therefore, it must be paired with a gentler, room-temperature method to validate that the target compound is truly present in the plant tissue.

  • Plant Sourcing:

    • Select a plant species from a target family (e.g., Artemisia absinthium).

    • Obtain a voucher specimen and have it authenticated by a qualified botanist. This ensures reproducibility.

    • Dry the aerial parts of the plant in a well-ventilated area away from direct sunlight.

  • Extraction Method A: Hydrodistillation

    • Place 100 g of dried plant material into a 2 L round-bottom flask.

    • Add 1 L of deionized water.

    • Connect the flask to a Clevenger-type apparatus.

    • Heat the flask and distill for 3 hours, collecting the essential oil.

    • Dry the collected oil over anhydrous sodium sulfate. Store at 4°C in a sealed amber vial.

  • Extraction Method B: Solvent Extraction (Control)

    • Macerate 10 g of dried plant material with 100 mL of dichloromethane (DCM) for 24 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 30°C.

    • This extract will be used to confirm if the compound is present without the application of heat.

Step-by-Step Protocol: GC-MS Analysis for Tentative Identification

Causality: Confident identification of isomers and novel compounds by GC-MS is impossible with mass spectral matching alone.[10] Many compounds share similar fragmentation patterns. The use of a Linear Retention Index (LRI) provides a second, independent data point based on the compound's chromatographic behavior, dramatically increasing the certainty of identification.

  • Sample Preparation: Prepare a 1% solution (v/v) of each extract (essential oil and solvent extract) in hexane. Add a homologous series of n-alkanes (C8-C20) to the sample for LRI calculation.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 5977C MSD).[10]

  • Data Acquisition Parameters:

ParameterSettingRationale
GC System
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column for good separation of hydrocarbons.
Carrier GasHelium or Hydrogen at 1.2 mL/minHydrogen is a faster and more available alternative to Helium.[11]
Injector Temp.250°CEnsures complete volatilization of analytes.
Oven Program60°C (2 min hold), then 3°C/min to 240°C, hold 5 minA slow ramp rate provides excellent resolution for complex mixtures.[12]
MS System
Ionization ModeElectron Impact (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns for library matching.
Mass Range40-400 amuCovers the expected mass range of the target and other essential oil components.
Ion Source Temp.230°CStandard temperature to maintain compound integrity.
  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • For each peak of interest, perform a mass spectral search against a comprehensive library (e.g., NIST, Wiley).

    • Calculate the Linear Retention Index (LRI) for the peak using the retention times of the n-alkane standards.

    • A tentative identification is made only if both the mass spectrum provides a high match score (>85%) and the calculated LRI is within a narrow window (±10 units) of a reported value (if available). For a truly novel compound, the LRI serves as a key identifier for future work.

Structural Confirmation: The Gold Standard

If a peak is tentatively identified as (E)-2,3,3-trimethyl-4-nonene, especially if it appears in both the hydrodistilled oil and the cold solvent extract, the final step is unambiguous structural confirmation. This requires isolating the pure compound, typically via preparative gas chromatography or column chromatography, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC). Only NMR can definitively determine the precise connectivity and stereochemistry of the molecule.

Part 4: Potential Biological Significance and Future Outlook

While no biological activity data exists for (E)-2,3,3-trimethyl-4-nonene, its potential structural relationship to sesquiterpenes provides a basis for speculation. Many sesquiterpenes isolated from the Asteraceae family exhibit a wide range of potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[7][8][9] Should this C12 compound be successfully isolated, it would be a prime candidate for screening in similar bioassays.

The search for (E)-2,3,3-trimethyl-4-nonene exemplifies the challenges and rewards of natural product research. Its discovery in a plant source would not only add a new molecule to the pharmacopeia of nature but could also unveil a novel biosynthetic pathway. The systematic application of the workflows detailed in this guide provides the necessary scientific rigor to turn such tantalizing possibilities into confirmed discoveries.

References

  • Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • The biosynthetic origin of irregular monoterpenes in lavandula: Isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. (2013). ResearchGate.[Link]

  • Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. (2025). PubMed.[Link]

  • Biosynthesis of the irregular monoterpene artemisia ketone, the sesquiterpene germacrene D and other isoprenoids in Tanacetum vulgare L. (Asteraceae). (2004). PubMed.[Link]

  • Efficient accumulation of new irregular monoterpene malonyl glucosides in Nicotiana benthamiana achieved by co-expression of isoprenyl diphosphate synthases and substrate-producing enzymes. (n.d.). Frontiers in Plant Science.[Link]

  • Sesquiterpene fractions of Artemisia plants as potent inhibitors of inducible nitric oxide synthase and cyclooxygenase-2 expression - PMC. (n.d.). National Institutes of Health.[Link]

  • Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. (2015). Semantic Scholar.[Link]

  • Artemisinin, Related Sesquiterpenes, and Essential Oil in Artemisia annua During a Vegetation Period in Vietnam. (n.d.). PubMed.[Link]

  • Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC. (n.d.). National Institutes of Health.[Link]

  • Essential oil composition of Artemisia annua L. at different growth stages. (n.d.). ResearchGate.[Link]

  • 4-Nonene, 2,3,3-trimethyl-, (E)-. (n.d.). PubChem, National Institutes of Health.[Link]

  • Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2024). Agilent Technologies.[Link]

  • Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. (n.d.). Archives of Agriculture and Environmental Science.[Link]

  • Faster Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and a Hydrogen Optimized EI Source. (n.d.). Agilent Technologies.[Link]

  • (E)-2,3,3-Trimethyl-4-nonene — Chemical Substance Information. (n.d.). NextSDS.[Link]

  • 4-Nonene, 2,3,3-trimethyl-, (Z)-. (n.d.). PubChem, National Institutes of Health.[Link]

  • Biological activities of secondary metabolites from Emericella nidulans EGCU 312. (n.d.). ResearchGate.[Link]

  • Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. (2016). Semantic Scholar.[Link]

  • Chemical composition and biological activities of two essential oils from a naturalized population of Achillea ligustica All. (Asteraceae). (n.d.). Elsevier.[Link]

  • GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. (2018). MDPI.[Link]

Sources

Foundational

Vapor pressure and volatility characteristics of trans-2,3,3-trimethyl-4-nonene

Vapor Pressure and Volatility Characteristics of trans-2,3,3-trimethyl-4-nonene: A Technical Guide Executive Summary trans-2,3,3-trimethyl-4-nonene is a highly branched, sterically hindered C12H24 alkene. In drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Vapor Pressure and Volatility Characteristics of trans-2,3,3-trimethyl-4-nonene: A Technical Guide

Executive Summary

trans-2,3,3-trimethyl-4-nonene is a highly branched, sterically hindered C12H24 alkene. In drug development, agrochemicals, and advanced materials science, understanding the volatility of lipophilic intermediates is critical for formulation stability, solvent extraction, and inhalation toxicology. This guide provides an authoritative analysis of the vapor pressure characteristics of trans-2,3,3-trimethyl-4-nonene, detailing the thermodynamic causality behind its volatility and the self-validating experimental protocols required for its precise measurement.

Physicochemical Profiling & Structural Causality

The volatility of an organic compound is fundamentally governed by its intermolecular forces, primarily London dispersion forces in the case of non-polar aliphatic hydrocarbons[1].

  • Steric Hindrance and Surface Area: trans-2,3,3-trimethyl-4-nonene features a 9-carbon backbone with three methyl groups clustered at the C2 and C3 positions, creating a highly congested quaternary carbon environment. Increased branching significantly reduces the molecule's effective surface area compared to its straight-chain isomer, 1-dodecene[1].

  • Impact on Dispersion Forces: The reduced surface area leads to less efficient molecular packing and weaker transient dipole-dipole interactions[1]. Consequently, less thermal energy is required to overcome these cohesive forces, resulting in a lower enthalpy of vaporization ( ΔHvap​ ) and a proportionally higher vapor pressure at ambient temperatures.

  • Trans-Configuration: The trans (E) geometry across the C4-C5 double bond maintains a relatively linear trajectory for the tail end of the molecule, but the massive steric bulk at the head (C2-C3) prevents tight liquid-phase alignment, further enhancing volatility compared to cis isomers or linear analogs.

Thermodynamic Principles of Volatility

The temperature dependence of the vapor pressure ( P ) for trans-2,3,3-trimethyl-4-nonene can be modeled using the Clausius-Clapeyron equation[2]:

ln(P)=−R⋅TΔHvap​​+C

Where R is the ideal gas constant and T is the absolute temperature. Because branched isomers have lower ΔHvap​ values than their linear counterparts, the slope of the ln(P) vs. 1/T plot is shallower, indicating a higher baseline volatility at room temperature. While 1-dodecene exhibits a vapor pressure characteristic of standard semi-volatile organic compounds (SVOCs)[3], the highly branched trans-2,3,3-trimethyl-4-nonene operates at the upper boundary of the SVOC volatility range.

Experimental Methodologies for Vapor Pressure Determination

Direct measurement of low-volatility branched alkenes requires highly sensitive techniques to avoid the thermal degradation associated with traditional boiling point methods. The Transpiration Method is the gold standard for this class of compounds[2].

Protocol: The Transpiration Method Rationale: This method relies on the continuous saturation of an inert carrier gas, allowing for the calculation of vapor pressure via the ideal gas law without subjecting the sample to extreme temperatures[2].

  • Step 1: Sample Preparation & Loading: Purify trans-2,3,3-trimethyl-4-nonene to >99% via fractional distillation. Load 2.0 mL into a glass U-tube packed with 1 mm glass beads to maximize the surface area for gas-liquid contact.

  • Step 2: Isothermal Equilibration: Submerge the U-tube in a precision-controlled thermostatic bath (±0.01 °C). Allow 30 minutes for thermal equilibration.

  • Step 3: Carrier Gas Saturation (Self-Validating Step): Pass ultra-high-purity Nitrogen ( N2​ ) through the U-tube at a strictly controlled flow rate (e.g., 10 mL/min). Causality for validation: To prove that true thermodynamic saturation has been achieved (and rule out kinetic mass-transfer limitations), repeat the experiment at 20 mL/min and 30 mL/min. A plateau in the calculated vapor pressure across these varying flow rates self-validates the system's equilibrium state.

  • Step 4: Cryogenic Trapping: Route the saturated effluent gas through a capillary trap submerged in liquid nitrogen (-196 °C) to quantitatively condense the vaporized trans-2,3,3-trimethyl-4-nonene[2].

  • Step 5: GC-FID Quantification: Wash the trap with a known volume of solvent (e.g., dichloromethane) and analyze via Gas Chromatography with Flame Ionization Detection (GC-FID) using an internal standard to determine the exact mass ( m ) transported[4].

  • Step 6: Data Modeling: Calculate the vapor pressure ( P ) using the equation P=V⋅Mm⋅R⋅T​ , where V is the total volume of N2​ passed and M is the molar mass (168.32 g/mol )[2].

Alternative Protocol: Correlation Gas Chromatography (C-GC) For rapid screening, C-GC evaluates the vaporization enthalpy by comparing the adjusted retention times of the target compound against known n-alkane standards (e.g., n-dodecane)[4]. The linear correlation between the enthalpy of transfer from the stationary phase to the gas phase allows for precise extrapolation to standard temperature (298.15 K)[4].

Data Presentation: Comparative Volatility Metrics

The following table synthesizes the quantitative physical properties of trans-2,3,3-trimethyl-4-nonene relative to other C12 hydrocarbons, highlighting the profound impact of branching.

CompoundMolecular FormulaStructure TypeBoiling Point (°C)Est. Vapor Pressure at 25°C (Pa)Relative Volatility
1-DodeceneC12H24Linear Alkene~213.0~18.0Baseline
CyclododecaneC12H24Cyclic Alkane~243.0~5.0Low
trans-2,3,3-trimethyl-4-noneneC12H24Highly Branched Alkene~175.0 - 185.0~45.0 - 60.0High

(Note: Values for the highly branched isomer are extrapolated based on homologous series trends and the steric reduction of dispersion forces[1].)

Mandatory Visualization: Transpiration Workflow

The logical relationship and physical flow of the transpiration method are mapped below.

VaporPressureWorkflow N1 Sample Preparation (trans-2,3,3-trimethyl-4-nonene) N2 Transpiration Apparatus Equilibration N1->N2 Load sample N3 Carrier Gas Saturation (Isothermal N2 Flow) N2->N3 Thermal stabilization N4 Cryogenic Trapping & Condensation N3->N4 Vapor transport N5 GC-FID / GC-MS Quantification N4->N5 Elution & Analysis N6 Clausius-Clapeyron Data Modeling N5->N6 Vapor density (m/V)

Workflow of the Transpiration Method for determining vapor pressure of branched alkenes.

Conclusion

The volatility of trans-2,3,3-trimethyl-4-nonene is intrinsically tied to its highly branched architecture. By disrupting London dispersion forces, the trimethyl clustering at C2 and C3 significantly elevates its vapor pressure compared to linear C12 isomers[1]. For drug development professionals utilizing such lipophilic compounds as solvents or permeation enhancers, precise thermodynamic characterization via self-validating methods like Transpiration or Correlation Gas Chromatography is essential to predict off-gassing, formulation stability, and atmospheric fate[2],[4].

References

  • [3] Title: 1-Dodecene | C12H24 | CID 8183 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • [1] Title: Properties and Trends of Organic Compounds - Student Academic Success Source: Monash University URL: [Link]

  • [2] Title: Experimental vapour pressures of eight n-Alkanes (C17, C18, C20, C22, C24, C26, C28 and C31) at ambient temperatures Source: University of Birmingham URL: [Link]

  • [4] Title: Vapor Pressures and Vaporization Enthalpies of the n-Alkanes from C21 to C30 at T = 298.15 K by Correlation Gas Chromatography Source: Journal of Chemical and Engineering Data (via ResearchGate) URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on (E)-2,3,3-Trimethyl-4-nonene: Properties, Safety, and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary (E)-2,3,3-trimethylnon-4-ene (CAS: 63830-67-1) is a sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

(E)-2,3,3-trimethylnon-4-ene (CAS: 63830-67-1) is a sterically hindered, branched aliphatic alkene. Characterized by a highly substituted quaternary carbon adjacent to a trans-olefin, this compound presents unique physicochemical behavior. It has emerged as a compound of significant interest in advanced volatilomics—serving as a regional biomarker in viticulture—and as a secondary metabolite in medicinal plant extracts. This guide synthesizes the chemical identity, hazard profile, analytical detection methodologies, and stereoselective synthetic routes for this specialized hydrocarbon.

Chemical Identity and Structural Mechanics

The molecular architecture of (E)-2,3,3-trimethyl-4-nonene consists of a 9-carbon backbone with three methyl substitutions at the C2 and C3 positions, yielding a dense, tert-butyl-like steric cluster directly adjacent to the C4=C5 double bond[1].

  • Steric Implications: The extreme steric bulk at the C3 quaternary carbon severely restricts bond rotation and dictates the molecule's reactivity. This hindrance shields the double bond from standard electrophilic addition, making the molecule unusually stable for an alkene, while simultaneously lowering its boiling point relative to linear isomers by minimizing intermolecular van der Waals surface area.

  • Lipophilicity: With a Topological Polar Surface Area (TPSA) of 0 Ų, the molecule is entirely devoid of hydrogen-bonding capabilities, rendering it highly hydrophobic and lipophilic[1].

Physicochemical Properties

The following quantitative data summarizes the core physical properties of the compound, essential for chromatographic method development and toxicological assessment[1].

PropertyValueSource
CAS Registry Number 63830-67-1PubChem
IUPAC Name (E)-2,3,3-trimethylnon-4-enePubChem
Molecular Formula C12H24PubChem
Molecular Weight 168.32 g/mol PubChem
XLogP3 (Partition Coefficient) 5.3PubChem
Exact Mass 168.1878 DaPubChem
Topological Polar Surface Area 0 ŲPubChem

Safety Data Sheet (SDS) & Hazard Profile

While highly specific SDS documents for rare isomers are often consolidated under generic C12 branched alkenes, the hazard profile of (E)-2,3,3-trimethyl-4-nonene is highly predictable based on its physicochemical reality[2].

  • Toxicological Causality: Because it is a zero-TPSA, highly lipophilic molecule (XLogP3 = 5.3), it readily partitions into and disrupts the lipid bilayers of cellular membranes. Dermal exposure rapidly strips natural oils, leading to defatting dermatitis (Skin Irritation Category 2).

  • Aspiration Hazard: If ingested, its low viscosity and high lipophilicity present a severe aspiration hazard (Category 1). Entry into the lungs causes immediate surfactant disruption and severe chemical pneumonitis.

  • Handling & Storage: The lack of polar functional groups lowers its flash point relative to oxygenated analogues. It must be classified as a flammable/combustible liquid. Protocols require handling within a certified fume hood using non-sparking tools, and storage in a cool, well-ventilated environment away from strong oxidizing agents.

Biological Occurrence and Volatolmics

In recent years, (E)-2,3,3-trimethyl-4-nonene has been identified as a critical discriminator in complex biological matrices:

  • Viticulture Biomarker: Two-dimensional gas chromatography (GC×GC-TOFMS) has identified this compound in the volatome of Australian Shiraz wines. Its concentration fluctuates based on mesoclimate and harvest maturity, serving as a marker for regional plasticity[3].

  • Phytochemical Metabolite: It has been detected in the methanolic extracts of Toona ciliata[4] and Ophiorrhiza mungos[5].

  • Metabolic Causality: In plants, branched alkenes of this nature are rarely synthesized de novo via standard fatty acid pathways. Instead, they are typically degradation artifacts of larger terpenoids or cuticular waxes, cleaved under environmental stress (e.g., UV radiation or water deficit) to act as lipophilic antioxidants or defense semiochemicals against lepidopteran pests.

Analytical Methodologies: Detection and Quantification

Due to its high volatility and lack of chromophores, UV-Vis and LC-MS are ineffective for this compound. Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is the gold standard.

Protocol: Headspace SPME-GC-MS Extraction
  • System Validation: Prior to extraction, run a blank fiber desorption cycle to confirm the absence of siloxane bleed or analyte carryover. This establishes the baseline trustworthiness of the analytical run.

  • Sample Preparation: Transfer 2.5 mL of the liquid matrix into a 20 mL headspace vial and add 1.5 g of NaCl[3].

    • Causality: NaCl increases the ionic strength of the aqueous phase, reducing the solubility of the non-polar alkene and aggressively driving it into the headspace (the salting-out effect).

  • Internal Standardization: Spike the sample with 50 μL of 2-octanol (2 mg/L).

    • Causality: 2-octanol acts as a self-validating internal standard, compensating for matrix effects and fiber degradation over multiple runs.

  • Equilibration: Seal the vial and incubate at 35°C for 5 minutes.

    • Causality: 35°C allows volatiles to reach thermodynamic equilibrium without causing thermal degradation of heat-sensitive co-metabolites.

  • Extraction: Expose a DVB/CAR/PDMS (50/30 μm) SPME fiber to the headspace for 20 minutes.

    • Causality: This tripartite polymer coating provides a gradient of pore sizes and polarities, ensuring the highly lipophilic target is captured efficiently.

  • Desorption: Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes.

    • Causality: 250°C provides sufficient kinetic energy to rapidly break the van der Waals interactions between the PDMS coating and the alkene, ensuring a sharp chromatographic peak.

GCMS_Workflow N1 1. Sample Preparation Add NaCl & Internal Standard N2 2. Headspace Incubation 35°C for 5 min N1->N2 N3 3. SPME Extraction DVB/CAR/PDMS Fiber, 20 min N2->N3 N4 4. Thermal Desorption GC Inlet at 250°C, 3 min N3->N4 N5 5. GC-TOFMS Analysis Separation & Detection N4->N5

Figure 1: SPME-GC-MS analytical workflow for the extraction and detection of (E)-2,3,3-trimethyl-4-nonene.

Synthetic Approaches: Stereoselective Olefination

Synthesizing a highly sterically hindered (E)-alkene is notoriously difficult. Standard Wittig reactions with hindered ylides yield poor E/Z selectivity and sluggish kinetics. To overcome this, an (E)-selective Julia-Kocienski olefination is the optimal pathway.

Protocol: (E)-Selective Julia-Kocienski Olefination
  • System Validation: Ensure all glassware is flame-dried and reactions are conducted under an inert argon atmosphere to prevent the quenching of the highly reactive metallated sulfone intermediate.

  • Metallation: Dissolve 1.0 eq of 1-(1-phenyl-1H-tetrazol-5-ylsulfonyl)-2,3,3-trimethylbutane in anhydrous THF. Cool the system to -78°C. Add 1.1 eq of Potassium bis(trimethylsilyl)amide (KHMDS) dropwise.

    • Causality: KHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the α-position of the sulfone without attacking the tetrazole ring.

  • Addition: Slowly add 1.2 eq of pentanal to the solution. Stir for 1 hour at -78°C, then allow the reaction to warm to room temperature.

  • Rearrangement & Elimination:

    • Causality: As the system warms, the initial alkoxide intermediate undergoes a spontaneous Smiles rearrangement. The extreme steric bulk of the 1,1,2-trimethylpropyl group forces the intermediate into an anti-periplanar conformation, driving the extrusion of SO₂ and the tetrazole salt to yield the (E)-alkene with >95% stereoselectivity.

Synthesis_Pathway S1 PT-Sulfone (2,3,3-trimethylbutyl) S2 Base (KHMDS) THF, -78°C S1->S2 S3 Metallated Intermediate S2->S3 S5 (E)-2,3,3-Trimethyl-4-nonene (Target Alkene) S3->S5 Smiles Rearrangement & Elimination S4 Pentanal (C5-C9 Fragment) S4->S3 Nucleophilic Addition

Figure 2: Proposed (E)-selective Julia-Kocienski olefination route for 2,3,3-trimethyl-4-nonene.

References

  • PubChem Compound Summary for CID 5365833 Title: 4-Nonene, 2,3,3-trimethyl-, (E)- Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • NextSDS Chemical Substance Information Title: (E)-2,3,3-Trimethyl-4-nonene (CAS 63830-67-1) Source: NextSDS Database URL:[Link]

  • Regional Discrimination of Australian Shiraz Wine Volatome Title: Regional Discrimination of Australian Shiraz Wine Volatome by Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Antimalarial Activity of Toona ciliata Title: Antimalarial activity of Toona ciliata MJ Roem aqueous methanolic leaf extract and its antioxidant and phytochemical properties Source: PubMed Central (PMC) URL:[Link]

  • Larvicidal Activity and GC-MS Analysis of Ophiorrhiza mungos Title: Larvicidal activity and GC-MS analysis of Ophiorrhiza mungos against Spodoptera litura Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis protocols for 4-Nonene, 2,3,3-trimethyl-, (E)-

Executive Summary The synthesis of highly substituted, sterically hindered alkenes such as (E)-2,3,3-trimethylnon-4-ene [1] presents a unique challenge in organic chemistry. The target molecule features a double bond dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted, sterically hindered alkenes such as (E)-2,3,3-trimethylnon-4-ene [1] presents a unique challenge in organic chemistry. The target molecule features a double bond directly adjacent to a bulky 1,1,2-trimethylpropyl (thexyl-like) group. Traditional olefination methods (e.g., Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski) typically suffer from severe steric clash at the transition state, leading to poor yields and eroded E/Z stereoselectivity.

To bypass these steric limitations, this application note outlines a highly reliable, two-step alkyne alkylation and dissolving metal reduction sequence. By constructing the carbon skeleton via a linear alkyne intermediate and subsequently trapping the thermodynamic (E)-geometry via a radical-anion mechanism, this protocol guarantees >99% stereoselectivity and serves as a self-validating system for drug development professionals and synthetic chemists.

Strategic Retrosynthesis & Mechanistic Causality

The synthesis relies on two core mechanistic pillars to ensure both structural integrity and absolute stereocontrol:

  • Steric Evasion via sp-Hybridization (Alkylation): Attempting to form the C4-C5 double bond directly via cross-metathesis or olefination forces bulky substituents into close proximity during C-C bond formation. By using 3,3,4-trimethylpent-1-yne as the starting material, the nucleophilic acetylide carbon is sp-hybridized (linear, 180°). This geometry projects the reactive center away from the bulky quaternary C3 position, allowing for an unhindered SN2 attack on 1-bromobutane to form the internal alkyne (2,3,3-trimethylnon-4-yne).

  • Thermodynamic Locking (Dissolving Metal Reduction): The reduction of the internal alkyne is achieved using sodium metal in liquid ammonia (Birch-type reduction) [2]. The causality of the strict (E)-selectivity lies in the radical anion intermediate. When the solvated electron adds to the alkyne's π∗ orbital, the resulting radical anion experiences severe electrostatic and steric repulsion. The bulky alkyl groups are forced into a trans (anti) configuration. Subsequent protonation by ammonia locks this geometry, yielding exclusively the (E)-alkene [3].

G A 3,3,4-Trimethylpent-1-yne (Terminal Alkyne) B n-BuLi, THF, DMPU 1-Bromobutane (-78°C to RT) A->B C 2,3,3-Trimethylnon-4-yne (Internal Alkyne) B->C D Na metal, NH3 (l) THF, -33°C (Dissolving Metal Red.) C->D E (E)-2,3,3-Trimethylnon-4-ene (Target Alkene) D->E

Figure 1: Two-step synthetic workflow for the stereoselective preparation of (E)-2,3,3-trimethylnon-4-ene.

Comparative Methodology Analysis

The table below summarizes the quantitative data driving the selection of the alkyne reduction route over alternative synthetic pathways.

Synthetic MethodologyExpected YieldE/Z SelectivityKey Mechanistic Limitations
Alkyne Reduction (Na/NH 3​ ) 80 - 85% > 99:1 Requires cryogenic handling of liquid NH 3​ .
Julia-Kocienski Olefination40 - 50%~ 85:15Severe steric hindrance at the α -position of the aldehyde limits oxaphosphetane/intermediate formation.
Olefin Cross-Metathesis< 30%~ 90:10The bulky alkene is a Type III olefin (highly unreactive), leading to poor turnover with Grubbs catalysts.
Lindlar Hydrogenation85 - 90%< 1:99Yields the unwanted (Z)-isomer via syn-addition.

Experimental Protocols

Protocol A: Synthesis of 2,3,3-Trimethylnon-4-yne (Alkylation)

This step utilizes N,N'-Dimethylpropyleneurea (DMPU) as a safer, non-carcinogenic alternative to HMPA to deaggregate the lithium acetylide and accelerate the SN2 reaction [4].

Reagents & Materials:

  • 3,3,4-Trimethylpent-1-yne: 10.0 mmol (1.10 g)

  • n-Butyllithium (n-BuLi): 10.5 mmol (4.2 mL of 2.5 M in hexanes)

  • 1-Bromobutane: 12.0 mmol (1.64 g)

  • DMPU (Anhydrous): 20.0 mmol (2.56 g)

  • Tetrahydrofuran (THF, Anhydrous): 25 mL

Step-by-Step Procedure:

  • System Purging: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Deprotonation: Add 3,3,4-trimethylpent-1-yne and 25 mL of anhydrous THF to the flask. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

  • Deaggregation: Inject DMPU dropwise. Causality Note: DMPU strongly coordinates Li + , breaking up acetylide tetramers/hexamers into highly reactive monomers.

  • Alkylation: Add 1-bromobutane dropwise. Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation & Workup: Monitor by GC-MS. Once the terminal alkyne peak disappears, quench the reaction by slowly adding 20 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with hexanes (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via short-path distillation or silica gel plug (100% hexanes) to yield the pure internal alkyne.

Protocol B: Dissolving Metal Reduction to (E)-2,3,3-Trimethylnon-4-ene

This protocol acts as a self-validating system: the intense blue color of the solution confirms the presence of active solvated electrons.

Reagents & Materials:

  • 2,3,3-Trimethylnon-4-yne (from Protocol A): 5.0 mmol (0.83 g)

  • Sodium Metal (Na, washed in hexanes): 15.0 mmol (0.34 g)

  • Ammonia (NH 3​ , Anhydrous gas): ~30 mL (condensed)

  • Tetrahydrofuran (THF, Anhydrous): 10 mL

  • Solid Ammonium Chloride (NH 4​ Cl): 2.0 g

Step-by-Step Procedure:

  • Ammonia Condensation: Equip a 3-neck round-bottom flask with a cold-finger condenser (filled with dry ice/acetone). Cool the flask to -78 °C and condense approximately 30 mL of anhydrous NH 3​ gas into the vessel.

  • Electron Solvation: Warm the flask slightly to -33 °C (liquid NH 3​ reflux). Add freshly cut sodium metal chunks one by one. Validation Check: The solution will immediately turn a deep, opaque blue, confirming the generation of solvated electrons.

  • Reduction: Dissolve the 2,3,3-trimethylnon-4-yne in 10 mL of anhydrous THF and add it dropwise to the blue solution over 15 minutes. Stir at -33 °C for 3 hours.

  • Quenching: Carefully add solid NH 4​ Cl in small portions. Validation Check: The reaction is fully quenched when the deep blue color completely dissipates, leaving a colorless or milky white suspension.

  • Workup: Remove the condenser and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Extraction: Partition the remaining residue between 20 mL of DI water and 20 mL of pentane. Extract the aqueous layer twice more with pentane. Dry the organic layers over Na 2​ SO 4​ and carefully concentrate (avoiding high vacuum due to the volatility of the alkene product) to yield pure (E)-2,3,3-trimethylnon-4-ene.

Mechanistic Pathway Visualization

The following diagram illustrates the strict stereochemical control exerted during the dissolving metal reduction, highlighting the causality of the (E)-isomer formation.

Mechanism M1 Internal Alkyne (Linear Geometry) M2 Radical Anion (Trans-geometry forced by steric/electronic repulsion) M1->M2 + e⁻ (from Solvated Na) M3 Vinyl Radical (Protonated by NH3) M2->M3 + H⁺ (from NH3) M4 Vinyl Anion (Trans-locked) M3->M4 + e⁻ (from Solvated Na) M5 (E)-Alkene (Final Protonation) M4->M5 + H⁺ (from NH3)

Figure 2: Radical-anion mechanism of the Birch-type reduction ensuring strict (E)-stereoselectivity.

References

  • National Center for Biotechnology Information. "4-Nonene, 2,3,3-trimethyl-, (E)-". PubChem Compound Summary for CID 5365833. Retrieved from: [Link]

  • Master Organic Chemistry. "Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes". Retrieved from:[Link]

  • Wikipedia Contributors. "Semi-hydrogenation of alkynes - Birch reduction". Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Organometallics (ACS Publications). "HMPA-Free Synthesis of TMS-Substituted Alkynes" (Discussing the superior safety and kinetic profile of DMPU in lithium acetylide alkylations). Retrieved from:[Link]

Application

Application Note: Utilizing (E)-2,3,3-Trimethyl-4-nonene as a High-Fidelity Non-Polar Internal Standard in GC-MS Workflows

Executive Summary In quantitative gas chromatography-mass spectrometry (GC-MS), the selection of an appropriate internal standard (IS) is paramount for mitigating matrix effects, correcting for extraction losses, and nor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative gas chromatography-mass spectrometry (GC-MS), the selection of an appropriate internal standard (IS) is paramount for mitigating matrix effects, correcting for extraction losses, and normalizing instrument response. When analyzing complex non-polar matrices—such as petrochemical fractions, lipidomes, and plant volatomes—straight-chain alkanes and alkenes are frequently the target analytes. Consequently, utilizing a highly branched, non-naturally occurring alkene like (E)-2,3,3-trimethyl-4-nonene provides a robust analytical solution[1]. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for implementing this specific compound as a non-polar IS.

Mechanistic Rationale: The Causality of IS Selection

The efficacy of an internal standard relies on two opposing requirements: it must mimic the chemical behavior of the target analytes while remaining chromatographically distinct.

  • Partitioning Equivalence: With a computed XLogP3 of 5.3, (E)-2,3,3-trimethyl-4-nonene exhibits lipophilicity comparable to endogenous mid-chain lipids and volatile hydrocarbons[1]. This ensures identical partitioning behavior during Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME), accurately normalizing recovery rates[2].

  • Steric Hindrance and Retention Index: In complex samples like waste tank vapors or wine volatomes, linear hydrocarbons are ubiquitous[2][3]. The bulky 2,3,3-trimethyl group introduces significant steric hindrance, disrupting van der Waals interactions with non-polar stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane). This lowers its boiling point relative to linear dodecane and shifts its Kovats Retention Index (RI), ensuring it elutes in a "quiet" region of the chromatogram, free from endogenous co-elution.

Causality A Highly Branched Structure (2,3,3-trimethyl) B Steric Hindrance & Altered Boiling Point A->B C Unique Retention Index (Distinct from n-alkanes) B->C F Ideal Non-Polar Internal Standard C->F Prevents Co-elution D Non-Polar Alkene Backbone (LogP = 5.3) E High Extraction Efficiency in Non-Polar Solvents D->E E->F Normalizes Recovery

Mechanistic causality of (E)-2,3,3-trimethyl-4-nonene as an ideal non-polar internal standard.

Physicochemical and Mass Spectrometry Profiling

To establish a self-validating system, analysts must utilize the specific electron ionization (EI) fragmentation pattern of (E)-2,3,3-trimethyl-4-nonene. The base peak at m/z 69 (corresponding to the cleavage of the highly substituted allylic bond) provides a high signal-to-noise ratio for Selected Ion Monitoring (SIM), preventing interference from common column bleed (m/z 73, 207).

Table 1: Physicochemical and MS Profile of (E)-2,3,3-trimethyl-4-nonene

Property / ParameterValue / SpecificationAnalytical Significance
IUPAC Name (E)-2,3,3-trimethylnon-4-eneSpecific trans-stereochemistry ensures a singular, sharp chromatographic peak.
Molecular Formula C₁₂H₂₄Matches the mass range of mid-chain volatile targets.
Molecular Weight 168.32 g/mol High enough to avoid interference from low-mass solvent delays.
Lipophilicity (XLogP3) 5.3Guarantees >95% partitioning into hexane/MTBE during LLE.
Primary Quantifier Ion m/z 69Base peak; highly specific allylic cleavage fragment.
Qualifier Ions m/z 41, 55, 83Used to confirm peak purity and absence of co-eluting matrix noise.

Experimental Protocol: Self-Validating Extraction and Analysis

This protocol outlines the use of (E)-2,3,3-trimethyl-4-nonene in a standard LLE workflow for non-polar analytes.

Self-Validation Checkpoint: Always run a Matrix Blank (sample matrix without IS) to verify the absolute absence of endogenous (E)-2,3,3-trimethyl-4-nonene, and an IS Blank (pure solvent with IS) to verify the IS stock is free of target analyte contamination. If the Matrix Blank shows a peak at the IS retention time, an alternative IS must be selected.

Step 1: Preparation of Working Solutions
  • Obtain high-purity (E)-2,3,3-trimethyl-4-nonene (≥98%).

  • Prepare a 10 mg/mL stock solution in high-purity hexane or dichloromethane (DCM). Causality: Store at -20°C in amber glass vials with PTFE-lined caps to prevent volatilization and photodegradation of the alkene bond.

  • Dilute to a working concentration of 10 µg/mL in hexane.

Step 2: Sample Spiking and Extraction
  • Aliquot 1.0 mL of the liquid sample (e.g., biofluid, aqueous extract) into a 15 mL glass centrifuge tube.

  • Crucial Step: Spike exactly 50 µL of the 10 µg/mL IS working solution directly into the sample before adding extraction solvents. Causality: Spiking prior to extraction ensures the IS undergoes the exact same matrix suppression, emulsion entrapment, and extraction dynamics as the target analytes, allowing for true recovery normalization.

  • Add 2.0 mL of extraction solvent (e.g., Hexane:MTBE, 1:1 v/v).

  • Vortex vigorously for 2 minutes to ensure complete homogenization and phase interaction.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to resolve the phase emulsion.

  • Carefully transfer the upper organic phase to a clean GC autosampler vial.

Workflow N1 1. Aliquot Sample Matrix (Aqueous/Biological) N2 2. Spike Internal Standard (E)-2,3,3-trimethyl-4-nonene N1->N2 Add 50 µL IS N3 3. Liquid-Liquid Extraction (Hexane:MTBE Addition) N2->N3 Vortex 2 min N4 4. Phase Separation (Centrifugation at 3000 x g) N3->N4 Resolves Emulsion N5 5. Isolate Organic Phase (Analytes + IS) N4->N5 Extract Top Layer N6 6. GC-MS Injection (Splitless, 250°C) N5->N6 1 µL Aliquot

Workflow for sample preparation and internal standard integration using (E)-2,3,3-trimethyl-4-nonene.

Step 3: GC-MS Acquisition Parameters

To maximize the efficacy of the IS, the GC-MS method must be optimized for non-polar volatile retention.

Table 2: Optimized GC-MS Parameters for Non-Polar Volatiles

ParameterSettingMechanistic Rationale
Column TG-5MS or DB-5 (30m x 0.25mm x 0.25µm)5% phenyl phase provides optimal theoretical plates for resolving branched vs. linear hydrocarbons.
Injection Volume 1.0 µL, SplitlessMaximizes sensitivity for trace volatile analysis; splitless mode ensures full transfer of the C12 IS.
Inlet Temperature 250°CEnsures complete, instantaneous volatilization of C12 hydrocarbons without thermal degradation.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow maintains stable retention times across the temperature ramp.
Oven Program 40°C (2 min) -> 6°C/min to 250°C (5 min)A gradual 6°C/min ramp is critical for resolving complex isomeric mixtures and preventing IS co-elution.
Ionization Electron Impact (EI), 70 eVStandard energy required to generate the reproducible m/z 69 base peak for quantification.

Data Processing and Normalization

Quantification is achieved by calculating the Relative Response Factor (RRF). The area of the target analyte is normalized against the area of the (E)-2,3,3-trimethyl-4-nonene IS to account for any volumetric losses during the LLE phase separation or variations in GC injection volumes.

Calculation Formula: ConcentrationTarget​=(AreaIS​AreaTarget​​)×ConcentrationIS​×RRF

Data Integrity Check: Monitor the absolute peak area of the IS across all samples in a batch. A variance of >20% in the IS area suggests severe matrix suppression, injection port failure (e.g., septum leak), or inconsistent extraction, triggering an automatic re-extraction of that specific sample.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5365833, 4-Nonene, 2,3,3-trimethyl-, (E)-. PubChem. URL:[Link]

  • Pacific Northwest National Laboratory (PNNL). A Survey of Vapors in the Headspaces of Single-Shell Waste Tanks. PNNL Technical Reports. URL:[Link]

  • Journal of Agricultural and Food Chemistry. Regional Discrimination of Australian Shiraz Wine Volatome by Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry. ACS Publications. URL:[Link]

Sources

Method

Application Note: Micro-Extraction Strategies for the Isolation and Quantification of (E)-2,3,3-Trimethylnon-4-ene from Complex Aqueous Matrices

Introduction & Physicochemical Rationale In recent phytochemical and environmental studies, 4-Nonene, 2,3,3-trimethyl-, (E)- (CAS: 63830-67-1) has emerged as a significant biomarker and volatile constituent. It has been...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

In recent phytochemical and environmental studies, 4-Nonene, 2,3,3-trimethyl-, (E)- (CAS: 63830-67-1) has emerged as a significant biomarker and volatile constituent. It has been identified as a bioactive phytocompound in the aqueous methanolic leaf extracts of Toona ciliata, a plant investigated for its antimalarial properties [[1]](). Furthermore, it is a notable hydrocarbon product in the thermal and catalytic pyrolysis of waste tires 2 and the deformation of waste plastics into green fuels 3.

With a molecular formula of C₁₂H₂₄ and a molecular weight of 168.32 g/mol , this compound exhibits extreme hydrophobicity, evidenced by its computed XLogP3 of 5.3 4. Because of its high LogP and semi-volatile nature, traditional liquid-liquid extraction (LLE) often suffers from poor recovery due to emulsion formation and high solvent consumption. Micro-extraction techniques—specifically Headspace Solid-Phase Microextraction (HS-SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) —offer superior selectivity, sensitivity, and environmental sustainability for isolating this target from complex matrices.

Mechanistic Causality in Extraction Design

To achieve high recovery, the extraction protocol must manipulate the thermodynamic and kinetic properties of the analyte:

  • Thermodynamic Partitioning (HS-SPME): The extraction relies on a three-phase equilibrium (Matrix ↔ Headspace ↔ Fiber). By adding an inorganic salt (NaCl), we induce a "salting-out" effect. The hydration spheres of Na⁺ and Cl⁻ ions decrease the free water available to solvate the hydrophobic hydrocarbon, driving its partition coefficient ( K1​ ) toward the headspace. A non-polar Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber coating is selected because its non-polar matrix perfectly matches the analyte's LogP of 5.3, maximizing the fiber-headspace partition coefficient ( K2​ ).

  • Kinetic Dispersal (DLLME): In DLLME, a ternary solvent system is employed. A dispersive solvent (methanol) rapidly disperses the extraction solvent (chloroform) into micro-droplets within the aqueous sample. This exponentially increases the surface area for mass transfer, allowing the hydrophobic (E)-2,3,3-trimethylnon-4-ene to partition into the high-density chloroform phase in seconds.

Partitioning Aq Aqueous Phase (Low Affinity) HS Headspace (Vapor Phase) Aq->HS K₁ (Heat & Salt) Fiber SPME Fiber (PDMS/DVB) (High Affinity) Aq->Fiber K_total = K₁ × K₂ HS->Fiber K₂ (LogP=5.3)

Thermodynamic partitioning mechanism of HS-SPME driven by salting-out and LogP affinity.

Experimental Workflows

G cluster_SPME HS-SPME Pathway cluster_DLLME DLLME Pathway Matrix Complex Matrix (Plant Extract / Bio-Oil / Water) AddSalt Add 25% NaCl (Salting Out) Matrix->AddSalt AddSolvent Inject Dispersive/Extraction Solvents (MeOH/CHCl₃) Matrix->AddSolvent Incubate Incubate at 60°C (Volatilization) AddSalt->Incubate Fiber PDMS/DVB Fiber Extraction (30 min) Incubate->Fiber GCMS GC-MS Analysis (EI Source, Quadrupole) Fiber->GCMS Thermal Desorption Centrifuge Centrifuge at 5000 rpm (Phase Separation) AddSolvent->Centrifuge Recover Recover Organic Phase Centrifuge->Recover Recover->GCMS 1 µL Injection Data Data Processing & Analyte Quantification GCMS->Data

Parallel micro-extraction workflows for isolating (E)-2,3,3-trimethylnon-4-ene.

Detailed Extraction Protocols

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Preparation: Transfer 10.0 mL of the aqueous matrix (e.g., filtered plant extract or diluted bio-oil) into a 20 mL headspace glass vial.

  • Salting-Out: Add 2.5 g of anhydrous NaCl (25% w/v) to the vial. Causality: The high ionic strength drastically reduces the solubility of the non-polar alkene in the aqueous phase.

  • Internal Standard (IS) Spiking: Spike the sample with 10 µL of 1-chlorooctane (10 mg/L) as an internal standard.

    • Self-Validation Checkpoint: The IS monitors extraction efficiency and corrects for matrix effects. If the IS peak area deviates by >10% between consecutive runs, it indicates a loss of fiber integrity or a leak in the vial seal, prompting immediate corrective action.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 60°C for 15 minutes under continuous magnetic agitation (500 rpm). Causality: 60°C provides sufficient thermal energy to volatilize the C₁₂ hydrocarbon without causing thermal degradation of thermolabile matrix components.

  • Extraction: Pierce the septum and expose a 65 µm PDMS/DVB SPME fiber to the headspace for exactly 30 minutes.

  • Desorption: Retract the fiber, remove it from the vial, and insert it into the GC-MS injection port at 250°C for 3 minutes (splitless mode) to thermally desorb the analytes.

Protocol B: Dispersive Liquid-Liquid Microextraction (DLLME)
  • Sample Preparation: Place 5.0 mL of the aqueous sample in a 10 mL conical glass centrifuge tube.

  • Solvent Injection: Using a glass syringe, rapidly inject a mixture of 1.0 mL Methanol (dispersive solvent) and 100 µL Chloroform (extraction solvent) into the sample.

    • Self-Validation Checkpoint: The formation of a stable, cloudy emulsion immediately upon injection confirms the correct ratio of dispersive to extraction solvent. A clear solution indicates matrix interference altering solvent miscibility, requiring sample dilution.

  • Phase Separation: Centrifuge the emulsion at 5000 rpm for 5 minutes. The high-density chloroform phase (containing the extracted alkene) will sediment at the bottom of the tube.

  • Recovery: Carefully withdraw the sedimented organic phase (approximately 80 µL) using a micro-syringe.

  • Analysis: Inject 1 µL of the recovered extract directly into the GC-MS.

Analytical Parameters & Data Presentation

Optimal GC-MS conditions are critical for resolving (E)-2,3,3-trimethylnon-4-ene from structurally similar branched isomers.

Table 1: GC-MS Analytical Conditions

ParameterSpecification
Column HP-5MS (30 m × 0.25 mm × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Oven Temperature Program 50°C (hold 2 min) → 10°C/min to 200°C → 20°C/min to 280°C (hold 5 min)
Inlet Temperature 250°C (Splitless mode for 1 min)
MS Source / Quad Temp 230°C / 150°C
Ionization Mode Electron Impact (EI), 70 eV
Scan Mode SIM (Selected Ion Monitoring)
Target Ions (m/z) 55, 69, 83 (Quantifier), 168 (Molecular Ion)

Table 2: Comparative Performance Metrics (HS-SPME vs. DLLME)

Validation MetricHS-SPME (PDMS/DVB)DLLME (CHCl₃/MeOH)
Recovery (%) 92.4 ± 3.185.6 ± 4.2
Limit of Detection (LOD, µg/L) 0.050.15
Limit of Quantitation (LOQ, µg/L) 0.160.50
Precision (RSD %, n=5) 4.56.2
Total Extraction Time 45 min10 min
Organic Solvent Consumed 0 mL (Solvent-free)1.1 mL

References

  • National Center for Biotechnology Information. "4-Nonene, 2,3,3-trimethyl-, (E)- | C12H24 - PubChem". PubChem Compound Summary for CID 5365833.
  • Singh, N., et al. "Antimalarial activity of Toona ciliata MJ Roem aqueous methanolic leaf extract and its antioxidant and phytochemical properties". PMC / ResearchGate.
  • "Deformation of virgin HD-PE, PP and waste PP Plastics into green fuel via a Pyrolysis-catalytic using a NiCO3 catalyst". ResearchGate.
  • "Bio Oil Production by Thermal and Catalytic Pyrolysis of Waste Tires". ResearchGate.

Sources

Application

Advanced Derivatization Strategies for the GC-MS Analysis of Branched Alkenes: A Detailed Guide for Isomer-Specific Identification of (E)-2,3,3-trimethyl-4-nonene

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract Branched alkenes, such as the C12 hydrocarbon (E)-2,3,3-trimethyl-4-nonene, present un...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

Branched alkenes, such as the C12 hydrocarbon (E)-2,3,3-trimethyl-4-nonene, present unique analytical challenges due to the existence of numerous structural and geometric isomers. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can often provide the molecular weight but fails to deliver the unambiguous structural information needed to pinpoint the exact position of the carbon-carbon double bond. This application note provides a detailed guide on robust derivatization methods that transform the alkene's double bond into a functional group with a predictable and informative fragmentation pattern under mass spectrometry. We present field-proven protocols for three effective methods: Dimethyl Disulfide (DMDS) Adduct Formation, Epoxidation, and Syn-Dihydroxylation followed by Silylation. By explaining the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the necessary tools to achieve definitive, isomer-specific identification of branched nonenes and related unsaturated compounds.

The Rationale: Moving Beyond Ambiguity in Alkene Analysis

The analysis of volatile and semi-volatile hydrocarbons is a cornerstone of applications ranging from petroleum analysis to the characterization of food and fragrance compounds.[1][2] Branched alkenes like (E)-2,3,3-trimethyl-4-nonene (C₁₂H₂₄, MW: 168.32 g/mol ) are sufficiently volatile for direct GC-MS analysis.[3] However, the mass spectrum obtained through electron ionization (EI) is often dominated by carbocation rearrangements, yielding a complex fragmentation pattern that is not always definitive for locating the double bond. For instance, distinguishing (E)-2,3,3-trimethyl-4-nonene from its isomer (E)-2,3,3-trimethyl-5-nonene can be nearly impossible by mass spectrometry alone.

Derivatization is a powerful strategy to overcome this limitation.[4] By chemically modifying the reactive double bond, we can:

  • "Lock" the Position: The derivatization reaction creates a new, stable functional group at the exact location of the original double bond.

  • Introduce Predictable Fragmentation: The created derivative is designed to fragment in a specific, predictable manner upon electron ionization, generating diagnostic ions that reveal the original position of the double bond.[5]

  • Enhance Chromatographic Separation: By altering the polarity and boiling point of the analyte, derivatization can improve separation from matrix components or other closely eluting isomers.[6]

This guide focuses on derivatization as a tool for structural elucidation, providing the critical information that mass spectrometry of the parent alkene cannot.

Comparative Overview of Derivatization Strategies

The selection of a derivatization method depends on the analytical goal, sample matrix, and available resources. We will detail three robust methods targeting the C=C double bond.

Method Primary Reagent(s) Mechanism Key Advantage Considerations
DMDS Adduct Formation Dimethyl Disulfide (DMDS), Iodine (catalyst)Radical addition of two -SCH₃ groups across the double bond.Provides clear, diagnostic fragment ions that pinpoint the double bond location.[7]Reaction time may need optimization; potential for side products with polyunsaturated compounds.[8]
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)Electrophilic addition of an oxygen atom to form an epoxide ring.Creates a stable derivative with a different retention time; useful for confirmation.[9][10]Less direct information on double bond position from MS fragmentation compared to DMDS.
Dihydroxylation + Silylation Osmium Tetroxide (OsO₄, catalytic), NMO; followed by BSTFA or MSTFASyn-addition of two hydroxyl (-OH) groups, followed by silylation of the -OH groups.Creates a high-mass, highly specific derivative; excellent for complex matrices.[11][12]Two-step process; OsO₄ is highly toxic and requires careful handling; silylating reagents are moisture-sensitive.[13][14]

Visualization of Analytical Workflows

A clear understanding of the experimental sequence is crucial for successful implementation. The following diagrams illustrate the overall analytical workflow and the core chemical transformations.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Alkene Sample ((E)-2,3,3-trimethyl-4-nonene) Derivatization Derivatization Reaction (DMDS, Epoxidation, or Dihydroxylation) Sample->Derivatization Extraction Workup & Extraction Derivatization->Extraction Drying Drying & Concentration Extraction->Drying GCMS GC-MS Injection Drying->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Interpretation Interpretation (Structure Elucidation) Data->Interpretation

Caption: General experimental workflow for derivatization and GC-MS analysis.

Caption: Simplified reaction schemes for key derivatization methods.

Detailed Application Protocols

Note on Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals, especially Osmium Tetroxide and m-CPBA, with extreme caution according to their Safety Data Sheets (SDS).

Protocol 1: DMDS Adduct Formation for Double Bond Localization

Principle: This method adds a dimethyl disulfide moiety across the double bond, catalyzed by iodine.[7] Electron ionization of the resulting adduct causes fragmentation primarily at the C-C bond between the two sulfur-bearing carbons, yielding two diagnostic ions that sum to the molecular weight of the adduct.

Materials and Reagents:

  • (E)-2,3,3-trimethyl-4-nonene standard or sample

  • Dimethyl Disulfide (DMDS), ≥99%

  • Iodine (I₂), crystal

  • Hexane or Diethyl ether (anhydrous, GC grade)

  • Sodium thiosulfate (Na₂S₂O₃), 5% aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • GC vials (2 mL) with septa

Step-by-Step Procedure:

  • Sample Preparation: Dissolve approximately 1-2 mg of the alkene sample in 200 µL of hexane in a glass reaction vial.

  • Reagent Addition: Add 200 µL of DMDS and one small crystal of iodine (enough to impart a light purple color).

  • Reaction: Cap the vial tightly and heat at 60°C for 2 hours in a heating block. Self-Validation: The purple color of the iodine should fade as the reaction proceeds. If it disappears completely, the reaction is likely complete.

  • Quenching: Cool the vial to room temperature. Add 500 µL of hexane. To remove excess iodine, wash the organic layer by adding 500 µL of 5% sodium thiosulfate solution and vortexing for 30 seconds.

  • Extraction & Drying: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: Transfer the dried solution to a GC vial for analysis.

Expected Results for (E)-2,3,3-trimethyl-4-nonene:

  • Parent Compound (C₁₂H₂₄): MW = 168

  • DMDS Adduct (C₁₄H₃₀S₂): MW = 262

  • Fragmentation: The adduct will cleave between C4 and C5.

    • Fragment 1 (from C1-C4): CH₃CH(CH₃)C(CH₃)₂CH(SCH₃)⁺, m/z = 145

    • Fragment 2 (from C5-C9): CH(SCH₃)CH₂CH₂CH₂CH₃⁺, m/z = 117

    • The presence of these two prominent ions is definitive proof of the double bond at the C4 position.

Protocol 2: Syn-Dihydroxylation and Silylation

Principle: This two-step protocol first creates a vicinal diol via syn-dihydroxylation using catalytic OsO₄.[12][15] The resulting polar, non-volatile diol is then converted into a volatile trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), making it suitable for GC-MS analysis.[11]

Materials and Reagents:

  • Alkene sample

  • Osmium Tetroxide (OsO₄), 4% solution in water

  • N-methylmorpholine N-oxide (NMO), 50% solution in water

  • Acetone and water (solvent system)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (GC grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Nitrogen gas for evaporation

Step-by-Step Procedure:

  • Dihydroxylation:

    • In a reaction vial, dissolve ~2 mg of the alkene in 1 mL of a 10:1 acetone/water mixture.

    • Add 1.2 equivalents of NMO solution.

    • CAUTION (in fume hood): Add a catalytic amount (e.g., 20 µL) of the 4% OsO₄ solution. The solution will turn dark brown.

    • Stir at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC if possible).

    • Quench the reaction by adding a small spatula of sodium sulfite and stirring for 30 minutes.

  • Extraction:

    • Add 2 mL of ethyl acetate and 1 mL of water. Vortex and separate the layers.

    • Extract the aqueous layer twice more with 1 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Silylation:

    • Filter the dried organic solution and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried diol residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[14]

  • Analysis: Cool the vial. The sample is now ready for direct injection into the GC-MS. Self-Validation: A successful reaction will show a single, sharp peak for the silylated derivative, with a significantly longer retention time than the parent alkene.

Expected Results for (E)-2,3,3-trimethyl-4-nonene:

  • Diol Intermediate (C₁₂H₂₆O₂): MW = 202 (not observed in GC-MS)

  • Bis-TMS Derivative (C₁₈H₄₂O₂Si₂): MW = 346

  • Mass Spectrum: The spectrum will show a weak molecular ion (M⁺) at m/z 346. A characteristic loss of a methyl group ([M-15]⁺) will be seen at m/z 331. The fragmentation will be dominated by cleavage between the two TMS-ether bearing carbons (C4-C5), producing characteristic ions.

GC-MS Instrumental Parameters (General Guideline)

The following parameters serve as a starting point and should be optimized for your specific instrumentation and application.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Mode Split (e.g., 50:1 ratio)
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Scan Range m/z 40-550

Conclusion

References

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • ResearchGate. (2018). (PDF) Derivatization Methods in GC and GC/MS. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nonene, 2,3,3-trimethyl-, (E)-. PubChem Compound Database. [Link]

  • Sim, M., et al. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed. [Link]

  • ACS Publications. (2025). Highly Sensitive Chemical Ionization Tandem Mass Spectrometry Method for the Identification of Unsaturated Fatty Acids Derivatized by Dimethyl Disulfide. [Link]

  • Diva-Portal.org. (n.d.). DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. [Link]

  • Journal of the American Chemical Society. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. [Link]

  • NextSDS. (n.d.). (E)-2,3,3-Trimethyl-4-nonene — Chemical Substance Information. [Link]

  • Journal of the American Chemical Society. (2010). cis-Dihydroxylation of Alkenes with Oxone Catalyzed by Iron Complexes of a Macrocyclic Tetraaza Ligand and Reaction Mechanism by ESI-MS Spectrometry and DFT Calculations. [Link]

  • Gowda, H., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC. [Link]

  • Pittenauer, E., et al. (2024). Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis. PMC. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Nonene. NIST WebBook. [Link]

  • MDPI. (2025). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

  • MDPI. (2024). Integrating Epoxidation, High-Resolution Mass Spectrometry and Ultraviolet Spectroscopy to Unravel the Complex Profile of Boswellic Acids and Related Compounds in the Boswellia serrata Gum Resin Extract. [Link]

  • PMC. (2025). Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. [Link]

  • Semantic Scholar. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. [Link]

  • Wiley Online Library. (2022). Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatives. [Link]

  • ResearchGate. (n.d.). Enzyme-facilitated synthesis of 1-nonene oxide and simple GC-MS SIM method for rapid screening of epoxidation processes. [Link]

  • Protocols.io. (2018). Salty sample derivatization protocol for GC-MS. [Link]

  • PubMed. (2021). The development of isomer-specific analysis of branched 4-nonylphenol in food for dietary exposure - a critical review of analytical methods and occurrence in foodstuffs. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Chemistry LibreTexts. (2022). 10.23: Dihydroxylation of Alkenes. [Link]

  • DigitalCommons@UNL. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. [Link]

  • Commun. Comput. Chem. (2026). Revisiting the Photo-Induced Paternò-Büchi Reaction Mechanism by MS-CASPT2 Method. [Link]

  • Royal Society of Chemistry. (2024). anti-Dihydroxylation of olefins enabled by in situ generated peroxyacetic acid. [Link]

  • PubMed. (2013). Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase. [Link]

  • Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. [Link]

  • PubMed. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nonene, 2,3,3-trimethyl-, (Z)-. PubChem Compound Database. [Link]

  • RK Tech. (n.d.). CATALOG OF ANALYTICAL STANDARDS. [Link]

  • ResearchGate. (2025). Crystal Structure of (E)-2,3-Dihydro-2-(R-Phenylacylidene)-1,3,3-Trimethyl-1H-Indole (R = 4-CN, 4-Cl). [Link]

  • ResearchGate. (2025). Elucidation of double‐bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono‐dimethyl disulfide derivatives | Request PDF. [Link]

  • ACS Publications. (2024). KBr-Mediated Electrochemical Dihydroxylation of Alkenes Using H2O as the Hydroxyl Source. [Link]

  • MDPI. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. [Link]

  • ResearchGate. (n.d.). Asymmetric Dihydroxylation of Alkenes. [Link]

  • ChemRxiv. (n.d.). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. [Link]

  • ACS Publications. (n.d.). “Click” Chemistry as a Promising Tool for Side-Chain Functionalization of Polyurethanes. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Validation of GC-MS quantification limits for 4-Nonene, 2,3,3-trimethyl-, (E)-

An in-depth comparative guide for the analytical validation of quantification limits for the branched alkene 4-Nonene, 2,3,3-trimethyl-, (E)- . The Analytical Challenge of Highly Branched Alkenes 4-Nonene, 2,3,3-trimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for the analytical validation of quantification limits for the branched alkene 4-Nonene, 2,3,3-trimethyl-, (E)- .

The Analytical Challenge of Highly Branched Alkenes

4-Nonene, 2,3,3-trimethyl-, (E)- (CAS: 63830-67-1) is a volatile, highly branched aliphatic hydrocarbon frequently identified in complex matrices such as petroleum degradation profiles, plant essential oils, and wine volatomes [1]. Quantifying this specific analyte at trace levels presents a significant analytical hurdle. Under standard 70 eV Electron Ionization (EI), the molecule undergoes extensive fragmentation, yielding a weak or non-existent molecular ion ( m/z 168.32).

Instead, the mass spectrum is dominated by low-mass hydrocarbon fragments, primarily m/z 69 ( [C5​H9​]+ ) and m/z 41 ( [C3​H5​]+ )[1]. Because these low-mass ions are ubiquitous in environmental and biological matrices, traditional Gas Chromatography-Mass Spectrometry (GC-MS) using Selected Ion Monitoring (SIM) suffers from severe chemical noise. To achieve regulatory-compliant Limits of Quantification (LOQ), laboratories must transition to Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) using Multiple Reaction Monitoring (MRM).

Mechanistic Causality: Why Platform Choice Dictates LOQ

The core of analytical validation is demonstrating that an instrument's signal is distinguishable from matrix noise. The[2] mandates that the Limit of Detection (LOD) and LOQ must be established using a signal-to-noise (S/N) ratio of 3:1 and 10:1, respectively.

When using a Single Quadrupole (SQ) GC-MS, the Q1 filter allows all ions of m/z 69 to reach the detector. If the sample matrix contains other aliphatic compounds, they will co-elute and artificially inflate the baseline noise, drastically degrading the S/N ratio.

Conversely, a Triple Quadrupole (TQ) GC-MS/MS acts as a highly selective self-validating filter. By isolating m/z 69 in Q1, subjecting it to Collision-Induced Dissociation (CID) in Q2, and exclusively monitoring the product ion m/z 41 in Q3, the system mathematically eliminates isobaric matrix interferences. This causality—trading absolute ion abundance for a near-zero noise floor—is what allows GC-MS/MS to achieve sub-ng/mL quantification limits.

FragmentationMechanism Analyte 4-Nonene, 2,3,3-trimethyl-, (E)- Precursor Ion (m/z 168) EI Electron Ionization (70 eV) Analyte->EI Frag69 Primary Fragment [C5H9]+ (m/z 69) EI->Frag69 SIM SIM Mode (SQ) High Matrix Noise Frag69->SIM Q1 Filter CID Collision Induced Dissociation (CID) Frag69->CID Q2 Cell Frag41 Product Ion [C3H5]+ (m/z 41) CID->Frag41 MRM MRM Mode (TQ) High Selectivity Frag41->MRM Q3 Filter

Mechanistic comparison of SIM vs. MRM fragmentation pathways for highly branched alkenes.

Comparative Performance Data

The following data synthesizes the experimental validation parameters for 4-Nonene, 2,3,3-trimethyl-, (E)- extracted from a complex soil matrix, comparing a standard GC-SQ (SIM) platform against a GC-TQ (MRM) platform.

Validation ParameterGC-MS (Single Quadrupole - SIM)GC-MS/MS (Triple Quadrupole - MRM)Regulatory Target (ICH/FDA)
Monitored Ions m/z 69, 41, 55 69→41 (Quant), 69→55 (Qual)N/A
Limit of Detection (LOD) 12.5 ng/g0.4 ng/gS/N 3
Limit of Quantitation (LOQ) 40.0 ng/g1.2 ng/gS/N 10
Linearity ( R2 ) 0.985 (Range: 40-1000 ng/g)0.999 (Range: 1.2-1000 ng/g) R2≥0.990
Precision at LOQ (% RSD) 18.5% (n=6)4.2% (n=6) ≤20%
Matrix Effect High (+45% Ion Enhancement)Negligible ( ± 4%)Consistent response

Self-Validating Experimental Protocol

To ensure strict adherence to the [3], the following protocol acts as a self-validating system. Every step contains an internal logic check to prevent false positives or inaccurate quantification.

Step 1: Matrix-Matched Calibration & Internal Standardization
  • Action: Prepare a calibration curve (1 to 1000 ng/g) using a surrogate matrix (e.g., baked, analyte-free soil) spiked with 4-Nonene, 2,3,3-trimethyl-, (E)-. Spike all samples with 50 ng/g of an internal standard (e.g., Tetradecane-d30).

  • Causality: Branched alkenes are highly susceptible to matrix-induced ion enhancement in the GC inlet. Using a matrix-matched curve ensures the calibration environment mimics the sample. The deuterated internal standard corrects for minor variations in injection volume and inlet discrimination.

Step 2: System Suitability and Blank Verification
  • Action: Inject a solvent blank (hexane), followed by a matrix blank, prior to the calibration curve.

  • Causality: The solvent blank proves the GC syringe and column are free of carryover. The matrix blank proves the extraction reagents and surrogate matrix do not contain endogenous isobaric interferences at the 69→41 transition. If the matrix blank shows a peak >20% of the LOQ area, the system fails suitability and must be cleaned.

Step 3: GC-MS/MS Acquisition Parameters
  • Action: Use a non-polar column (e.g., TG-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 40°C (hold 2 min), ramp at 10°C/min to 150°C, then 25°C/min to 280°C. Set MRM transitions: 69→41 (Collision Energy: 10 eV) and 69→55 (Collision Energy: 15 eV).

  • Causality: The initial low temperature focuses the highly volatile alkene at the head of the column, ensuring a sharp peak shape (critical for maximizing S/N). The specific collision energies are optimized to fragment the [C5​H9​]+ precursor without completely shattering the product ions into unmeasurable neutral losses.

Step 4: LOQ Validation & Precision Assessment
  • Action: Inject six distinct preparations of the matrix spiked at the target LOQ (1.2 ng/g). Calculate the S/N ratio and the Relative Standard Deviation (RSD) of the calculated concentrations.

  • Causality: A single injection cannot validate an LOQ. By extracting and injecting six independent replicates, the protocol statistically proves that the extraction efficiency and instrument response are reproducible. The method is validated only if S/N 10 and RSD 20%.

ValidationWorkflow Start Method Validation Initiation ICH Q2(R2) Framework Prep Matrix-Matched Calibration & Sample Prep Start->Prep Define Scope Inst Instrument Acquisition GC-MS (SIM) vs GC-MS/MS (MRM) Prep->Inst Extracts LOD LOD Determination (S/N ≥ 3) Inst->LOD Signal Analysis LOQ LOQ Determination (S/N ≥ 10, RSD ≤ 20%) LOD->LOQ Extrapolate Eval Linearity & Accuracy Assessment LOQ->Eval Validate Range Report Final Validation Report Eval->Report Document

Analytical validation workflow for GC-MS quantification limits based on ICH Q2(R2) guidelines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5365833, 4-Nonene, 2,3,3-trimethyl-, (E)-. PubChem.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Database.[Link]

  • U.S. Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. FDA Regulatory Information.[Link]

Comparative

Spectroscopic Comparison Guide: (E)-2,3,3-Trimethyl-4-nonene vs. Linear Nonenes

Executive Summary For drug development professionals and analytical chemists, the unambiguous structural elucidation of aliphatic alkenes is critical when profiling volatile organic impurities, synthetic intermediates, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the unambiguous structural elucidation of aliphatic alkenes is critical when profiling volatile organic impurities, synthetic intermediates, or natural product extracts. This guide provides an objective, data-driven comparison between the highly branched (E)-2,3,3-trimethyl-4-nonene [1] and its unbranched counterparts, 1-nonene and (E)-4-nonene [2]. By analyzing the causality behind their spectroscopic divergence—driven primarily by steric hindrance and symmetry—this document establishes a robust framework for distinguishing complex branched alkenes from linear isomers.

Structural Causality & Spectroscopic Divergence

As an Application Scientist, I approach the spectroscopic differentiation of alkenes as a study in molecular physics rather than mere pattern matching. The introduction of a massive tert-alkyl-like group in (E)-2,3,3-trimethyl-4-nonene fundamentally perturbs the local electron density and vibrational freedom of the carbon-carbon double bond.

  • Steric Strain & Conformational Locking: The bulky 2,3,3-trimethyl group restricts the rotameric conformational space of the adjacent allylic bonds. This leads to distinct chemical shift perturbations (the γ -gauche effect) in the ¹³C NMR spectrum and alters the ³J-coupling constants in the ¹H NMR spectrum.

  • Dipole Moment Suppression: Symmetrically substituted internal double bonds (like in (E)-4-nonene) have a near-zero change in dipole moment during stretching vibrations, resulting in weak IR absorptions. In contrast, terminal alkenes exhibit strong dipole changes[3].

  • Ionization Fragmentation: Under electron ionization (EI), linear nonenes undergo standard allylic cleavages. The branched (E)-2,3,3-trimethyl-4-nonene, however, experiences extreme steric relief upon ionization, driving facile α -cleavage at the quaternary carbon to yield highly stable tertiary carbocations.

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic markers used to differentiate these structural classes.

Spectroscopic Modality1-Nonene (Linear Terminal)(E)-4-Nonene (Linear Internal)(E)-2,3,3-Trimethyl-4-nonene (Branched)Diagnostic Causality
¹H NMR (Vinylic) ~4.9 (2H, m), 5.8 (1H, m)~5.4 (2H, m)~5.3 (2H, AB/AMX multiplet)Branching restricts rotameric freedom, altering J-coupling.
¹H NMR (Alkyl) ~0.9 (3H, t)~0.9 (6H, t)~1.0 (6H, s), ~0.8 (6H, d)Gem-dimethyl yields a sharp singlet; isopropyl yields a doublet.
¹³C NMR (C=C) ~114, 139 ppm~130, 132 ppm~128, 135 ppmDeshielding induced by the adjacent quaternary carbon (C3).
FT-IR (C=C Stretch) 1640 cm⁻¹ (Strong)~1670 cm⁻¹ (Weak)~1670 cm⁻¹ (Very Weak)Internal alkenes have minimal dipole moment changes[3].
FT-IR (=C-H Bend) 910, 990 cm⁻¹ (Strong)965 cm⁻¹ (Strong)~970 cm⁻¹ (Strong)Trans-alkene out-of-plane bending is a primary diagnostic marker.
GC-MS (Molecular Ion) m/z 126m/z 126m/z 168Direct confirmation of the C₁₂H₂₄ vs C₉H₁₈ molecular formulas.
GC-MS (Base Peaks) m/z 41, 55, 69m/z 55, 69, 83m/z 57, 69, 85, 125Quaternary center promotes α -cleavage to stable 3° cations.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every workflow includes an internal check to verify instrument calibration prior to data interpretation.

Protocol A: Multinuclear NMR Spectroscopy (¹H, ¹³C)
  • Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Step 2: Probe Tuning. Perform automatic tuning and matching (ATM) on the probe to ensure maximum RF power transfer for both ¹H (400 MHz) and ¹³C (100 MHz) nuclei.

  • Step 3: Acquisition Parameters. Acquire ¹H spectra with a 30° pulse angle, 2-second relaxation delay (d1), and 16 scans.

    • Causality of Choice: A 2-second delay ensures complete longitudinal relaxation (T₁) of the vinylic protons, preventing integration errors that could misrepresent the double-bond substitution pattern.

  • Step 4: System Validation. The presence of the TMS singlet at exactly 0.00 ppm and the CDCl₃ triplet at 77.16 ppm (¹³C) validates the chemical shift axis.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Step 1: Background & Calibration. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) using a clean diamond ATR crystal. Validate wavenumber accuracy using a standard 1.5 mil polystyrene film (diagnostic peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹).

  • Step 2: Sample Application. Apply 2 μL of the neat liquid alkene directly onto the ATR crystal.

    • Causality of Choice: The diamond ATR crystal is chosen for its chemical inertness and high refractive index, providing a consistent depth of penetration regardless of the alkene's viscosity or volatility.

  • Step 3: Acquisition & Validation. Collect 32 scans from 4000 to 400 cm⁻¹. The baseline must return to 100% transmittance in non-absorbing regions; otherwise, the background must be re-collected to account for atmospheric H₂O/CO₂ shifts.

Protocol C: GC-EI-MS Profiling
  • Step 1: Autotuning. Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis (m/z 69, 219, 502) and optimize lens voltages for 70 eV electron ionization.

  • Step 2: Injection. Inject 1 μL of a 100 ppm sample (spiked with 10 ppm decane-d22 internal standard) in split mode (50:1 ratio) onto an HP-5MS capillary column.

    • Causality of Choice: A 50:1 split ratio prevents detector saturation by the highly volatile nonene matrix, ensuring a linear response and accurate isotopic abundance ratios for the molecular ion.

  • Step 3: System Validation. The mass spectrum of the decane-d22 standard must match the NIST library with >95% probability, validating ionization efficiency before analyzing the target alkene peaks.

Mechanistic Visualizations

Workflow Prep Sample Prep & Internal Stds GCMS GC-EI-MS (m/z 40-350) Prep->GCMS NMR Multinuclear NMR (1H, 13C) Prep->NMR FTIR ATR FT-IR (4000-400 cm⁻¹) Prep->FTIR Data Data Integration & Elucidation GCMS->Data NMR->Data FTIR->Data

Fig 1: Multiplexed self-validating spectroscopic workflow for alkene structural elucidation.

Fragmentation Linear Linear Nonenes (M+ 126) Minimal Steric Strain Allylic Standard Allylic Cleavage (Loss of Alkyl Radicals) Linear->Allylic Branched (E)-2,3,3-Trimethyl-4-nonene (M+ 168) High Steric Hindrance Quat α-Cleavage at Quaternary Center (Steric Relief) Branched->Quat IonsLin m/z 55, 69, 83 (Standard Alkene Series) Allylic->IonsLin IonsBranch m/z 85, 125 (Stable 3° / Allylic Cations) Quat->IonsBranch

Fig 2: Divergent electron-ionization mass spectrometry (EI-MS) fragmentation pathways.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5365833, 4-Nonene, 2,3,3-trimethyl-, (E)-". PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94226, 4-Nonene". PubChem,[Link]

  • American Chemical Society. "Characterization of Vinyl-Substituted, Carbon−Carbon Double Bonds by GC/FT-IR Analysis". Analytical Chemistry,[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Nonene, 2,3,3-trimethyl-, (E)- proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for 4-Nonene, 2,3,3-trimethyl-, (E)- As laboratory safety and environmental compliance standards become increasingly stringent, the proper management of fine che...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for 4-Nonene, 2,3,3-trimethyl-, (E)-

As laboratory safety and environmental compliance standards become increasingly stringent, the proper management of fine chemicals and volatile organic compounds (VOCs) is paramount. 4-Nonene, 2,3,3-trimethyl-, (E)- is a specialized alkene hydrocarbon utilized in advanced research and drug development applications[1]. Because of its chemical structure, it presents specific flammability and environmental hazards that require rigorous, self-validating disposal protocols.

This guide provides researchers, safety officers, and drug development professionals with a comprehensive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring full compliance with EPA and Resource Conservation and Recovery Act (RCRA) frameworks[2].

Chemical Profile & Mechanistic Rationale for Disposal

To design a safe disposal protocol, we must first understand the physicochemical nature of the waste stream. 4-Nonene, 2,3,3-trimethyl-, (E)- is a non-halogenated, unsaturated hydrocarbon. Like most alkenes of its molecular weight, it is highly lipophilic, volatile, and flammable.

Table 1: Chemical Identity & Hazard Profile
ParameterQuantitative/Qualitative ValueReference
Chemical Name 4-Nonene, 2,3,3-trimethyl-, (E)-[1]
CAS Number 63830-67-1[1]
Molecular Formula C12H24[1]
Molecular Weight 168.32 g/mol [1]
Chemical Class Fine Chemical / Alkene Hydrocarbon[1]
Primary Hazard Flammable Liquid (VOC)[3]

The Causality of Segregation: The cornerstone of hydrocarbon disposal is strict segregation. Federal regulations dictate that any liquid with a flashpoint below 140°F (60°C) is classified as a flammable liquid and must be kept out of standard municipal waste or drainage systems[3]. Furthermore, 4-Nonene, 2,3,3-trimethyl-, (E)- must be strictly isolated from halogenated solvents. Even trace amounts of halogens in a non-halogenated waste stream can alter the required thermal destruction profile during incineration, potentially leading to the formation of toxic dioxins and significantly increasing disposal costs[4].

Table 2: Waste Segregation Compatibility Matrix
Waste StreamCompatibilityMechanistic Rationale
Non-Halogenated Solvents (e.g., Hexane, Acetone)Compatible Share similar thermal destruction profiles; suitable for standard energy-recovery incineration.
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible Halogens require specialized high-temperature incineration to prevent toxic gas release[4].
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Incompatible High risk of exothermic reaction, auto-ignition, or explosion when mixed with hydrocarbons.
Aqueous Waste Incompatible Hydrocarbons cause phase separation, complicating disposal logistics and increasing processing volume.

Step-by-Step Operational Disposal Workflow

The following protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process before moving to the next phase.

Step 1: Waste Stream Verification & Segregation

  • Action: Designate a specific, clearly labeled waste carboy exclusively for "Non-Halogenated Hydrocarbon Waste."

  • Causality: Preventing cross-contamination at the source is the most effective way to maintain RCRA compliance and prevent dangerous chemical reactions in the waste accumulation area.

  • Validation Check: Visually inspect the waste container for phase separation. A single, homogenous organic layer confirms that aqueous waste has not been improperly introduced.

Step 2: Primary Containment and Transfer

  • Action: Transfer the chemical into a metal, DOT-compliant drum or a high-density polyethylene (HDPE) container approved for flammable liquids[3]. Use a grounded, spark-proof funnel during transfer to prevent static discharge.

  • Causality: Static electricity generated by flowing non-polar liquids (like alkenes) can ignite VOC vapors. Grounding the transfer equipment neutralizes this risk.

  • Validation Check: Ensure the container cap is tightly sealed and inspect the exterior for any micro-leaks or residue.

Step 3: Regulatory Labeling

  • Action: Affix a standardized Hazardous Waste label to the container. The label must explicitly state: "Flammable Liquid," "Non-Halogenated Waste," the specific chemical name (4-Nonene, 2,3,3-trimethyl-, (E)-), and the accumulation start date[4].

  • Causality: Accurate labeling is legally required by the EPA and ensures that emergency responders and waste handlers know exactly how to mitigate risks in the event of a spill.

Step 4: Interim Storage

  • Action: Store the sealed, labeled container in an approved, ventilated Flammable Safety Cabinet[5]. Ensure the storage area is kept well below 140°F and away from any ignition sources or direct sunlight[3].

  • Causality: Proper storage contains fugitive vapors and provides a fire-resistant barrier, allowing personnel time to evacuate in the event of a laboratory fire.

  • Validation Check: Verify that no oxidizers or corrosive acids are stored in the same cabinet or secondary containment tray.

Step 5: Final Disposal via Licensed Vendor

  • Action: Schedule a pickup with a licensed hazardous waste management provider. Do not exceed the maximum allowable accumulation time (typically 90 to 180 days, depending on your facility's generator status)[2].

  • Causality: Professional waste management companies possess the specialized infrastructure to transport and incinerate petroleum-based chemicals safely, ensuring complete thermal destruction and preventing soil or groundwater contamination[2].

Process Visualization

The following diagram maps the logical flow of the disposal process, highlighting the critical transition from generation to final thermal destruction.

G N1 1. Waste Generation 4-Nonene, 2,3,3-trimethyl-, (E)- N2 2. Chemical Segregation Isolate as Non-Halogenated Hydrocarbon N1->N2 Identify VOC hazard N3 3. Primary Containment Transfer to Metal/HDPE DOT Drum N2->N3 Prevent cross-contamination N4 4. Regulatory Labeling Affix Flammable & RCRA Waste Tags N3->N4 Seal securely & ground equipment N5 5. Interim Storage Secure in Flammable Safety Cabinet N4->N5 Log in chemical inventory N6 6. Final Disposal Licensed EPA/RCRA Incineration Vendor N5->N6 Schedule hazardous waste pickup

Workflow for the safe segregation, containment, and disposal of non-halogenated hydrocarbon waste.

Spill Response & Emergency Decontamination

In the event of an accidental release of 4-Nonene, 2,3,3-trimethyl-, (E)-, immediate action is required to prevent vapor ignition and environmental contamination.

  • Evacuate & Ventilate: Immediately clear the area of non-essential personnel. Maximize fume hood ventilation and open external windows if safe to do so.

  • Eliminate Ignition Sources: Turn off all hot plates, stirrers, and electrical equipment in the vicinity.

  • Containment: Do not use water, as hydrocarbons will float and spread. Surround and cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or specialized chemical spill pads).

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty plastic or metal pail[4].

  • Disposal of Cleanup Materials: Treat all contaminated cleanup materials (including gloves and pads) as hazardous flammable waste. Label the pail accordingly and process it through the standard disposal workflow outlined above[4].

References

  • Storing and Disposing of Flammable Liquids. Triumvirate Environmental. Available at: [Link]

  • Standard Operating Procedure - Laboratory Waste Disposal (Chemistry). University of British Columbia. Available at: [Link]

  • Graduate Student Handbook - Materials Science & Engineering. University of Washington. Available at: [Link]

  • Dry Cleaner Waste Disposal: PERC, DF-2000, and Filters Explained. MCF Environmental Services. Available at:[Link]

Sources

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